2-(Aminomethyl)-3,4-dichloroaniline

Übersicht

Beschreibung

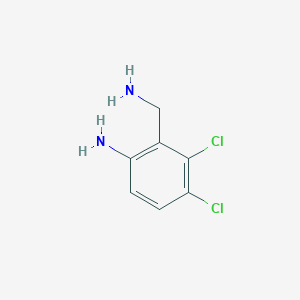

2-(Aminomethyl)-3,4-dichloroaniline is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of aniline, where the amino group is substituted at the 2-position with an aminomethyl group and the 3,4-positions are substituted with chlorine atoms

Wirkmechanismus

Target of Action

2-(Aminomethyl)-3,4-dichloroaniline is a type of cationic polymer that primarily targets bacterial membranes . This class of molecules is considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .

Mode of Action

The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to changes in the membrane’s permeability, allowing antibiotics to reach their intracellular target . The absence of hydrophobicity in this compound contributes to its good in vitro and in vivo biocompatibility .

Biochemical Pathways

It’s known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms

Pharmacokinetics

Its interaction with bacterial membranes suggests that it may have a direct effect on the bioavailability of other drugs by increasing membrane permeability .

Result of Action

The primary result of the action of this compound is the disruption of bacterial membranes, leading to increased permeability and potential death of the bacteria . This effect, combined with its low propensity for resistance, makes it a promising candidate for antibacterial development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4-dichloroaniline can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with ammonia or an amine source to form the corresponding Schiff base, which is then reduced to yield the desired compound. Another method involves the direct amination of 3,4-dichlorobenzyl chloride with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3,4-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace the chlorine atoms under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted anilines.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3,4-dichloroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Aminomethyl)-3,4-dichlorobenzylamine

- 2-(Aminomethyl)-3,4-dichlorophenol

- 2-(Aminomethyl)-3,4-dichlorobenzaldehyde

Uniqueness

2-(Aminomethyl)-3,4-dichloroaniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-(Aminomethyl)-3,4-dichloroaniline is a chemical compound characterized by its dichloroaniline structure combined with an aminomethyl group. This unique configuration imparts significant biological activity, making it a subject of interest in various fields including organic synthesis, medicinal chemistry, and environmental science.

| Property | Value |

|---|---|

| Molecular Formula | C7H9Cl2N |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | This compound |

| InChI Key | PAMKJGRJSKYQAP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)CN)Cl)Cl |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with formaldehyde in the presence of hydrochloric acid to form the hydrochloride salt. This reaction is carried out under controlled acidic conditions to optimize yield and purity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly affecting various biological systems:

- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. It has shown moderate inhibitory effects, suggesting potential applications in treating conditions related to cholinergic dysfunction .

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of this compound:

- Acute Toxicity : In animal studies, the oral LD50 values were reported at approximately 880 mg/kg for male rats and 530 mg/kg for female rats. Symptoms observed included respiratory distress and cyanosis .

- Chronic Exposure Effects : Long-term exposure studies indicated potential hepatotoxicity and nephrotoxicity, necessitating further investigation into its environmental impact and safety in industrial applications .

Case Studies

- Mineralization by Fungi : A study highlighted the ability of Phanerochaete chrysosporium to mineralize 3,4-dichloroaniline derivatives under specific conditions, showcasing potential bioremediation applications for compounds derived from this compound .

- Enzyme Interaction Studies : Research focusing on enzyme interactions demonstrated that this compound could modulate protein-protein interactions and influence signaling pathways within cells. This suggests its potential use in studying metabolic pathways and drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Binding : The compound can bind to the active sites of enzymes like AChE, inhibiting their activity by preventing substrate access.

- Cellular Pathway Modulation : It may interfere with cellular signaling cascades by altering protein interactions within metabolic pathways.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3,4-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPHGODJXYLKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)CN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409449 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-42-1 | |

| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.